molecular formula C28H25N5O2S B2533049 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1105221-48-4

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2533049
CAS No.: 1105221-48-4
M. Wt: 495.6
InChI Key: RZODWLFHOZGYSH-UHFFFAOYSA-N
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Description

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H25N5O2S and its molecular weight is 495.6. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

A study by Singh and Vedi (2014) focused on the synthesis of triazolylindole derivatives, which are structurally related to 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone. These compounds were evaluated for their antifungal activity, demonstrating the potential of such derivatives in antimicrobial applications (Singh & Vedi, 2014).

Anti-inflammatory and Antioxidant Properties

Labanauskas et al. (2004) synthesized derivatives of 4H-1,2,4-triazole-3-thiol, which bear structural similarities to the specified compound. These derivatives exhibited notable anti-inflammatory activity (Labanauskas et al., 2004). Furthermore, Šermukšnytė et al. (2022) reported on a compound with antioxidant abilities, providing insights into the potential of similar compounds in this field (Šermukšnytė et al., 2022).

Anticancer Activity

Tumosienė et al. (2020) explored novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the specified compound. These derivatives demonstrated significant anticancer activity, particularly against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Antitubercular Agents

Sharma et al. (2019) worked on derivatives of 1H-indol-3-yl ethanone, including the expansion of a novel lead targeting M. tuberculosis. Their study highlights the potential of such compounds in treating tuberculosis (Sharma et al., 2019).

Anticonvulsant Properties

Ahuja and Siddiqui (2014) synthesized indole C-3 substituted derivatives, including triazine derivatives, which showed prospective anticonvulsant properties. This indicates the potential of similar compounds in neuropharmacology (Ahuja & Siddiqui, 2014).

Antimicrobial Activity

Kaplancikli et al. (2008) synthesized triazole and triazolothiadiazine derivatives with significant antimicrobial activities. These findings demonstrate the utility of similar compounds in developing new antimicrobial agents (Kaplancikli et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity and potential therapeutic applications. Given the known biological activity of indole derivatives , it could be a promising area for future research.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O2S/c1-2-35-21-13-11-20(12-14-21)33-27(23-17-29-24-9-5-4-8-22(23)24)30-31-28(33)36-18-26(34)32-16-15-19-7-3-6-10-25(19)32/h3-14,17,29H,2,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZODWLFHOZGYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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